molecular formula C12H14F3N3O B1305195 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 792940-04-6

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B1305195
CAS No.: 792940-04-6
M. Wt: 273.25 g/mol
InChI Key: KYNFSNWMELNTIW-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is a compound with the molecular formula C12H14F3N3O and a molecular weight of 273.25 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the piperidine-4-carboxamide structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)9-1-2-10(17-7-9)18-5-3-8(4-6-18)11(16)19/h1-2,7-8H,3-6H2,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNFSNWMELNTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782678
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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